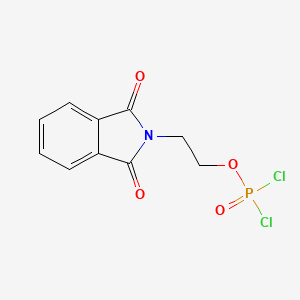

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2NO4P/c11-18(12,16)17-6-5-13-9(14)7-3-1-2-4-8(7)10(13)15/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAGSZKTCJBFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400439 | |

| Record name | 2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52198-45-5 | |

| Record name | 2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione, a key intermediate in various organic synthesis applications, particularly in the development of novel phosphorylating agents and heterocyclic compounds. This document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction mechanisms, rationale behind procedural choices, and critical safety considerations.

Introduction: Strategic Importance of this compound

This compound is a bifunctional molecule featuring a stable phthalimide group and a highly reactive dichlorophosphoryl group. The phthalimide moiety provides a robust scaffold, while the dichlorophosphoryl group serves as a potent electrophile, making this compound an invaluable reagent for introducing the phosphoryloxyethyl functionality into a wide range of molecules. This is particularly relevant in medicinal chemistry and drug development, where the introduction of phosphate groups can significantly alter the biological activity and pharmacokinetic properties of lead compounds. Structurally related isoindole-1,3-diones have shown promise as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are therapeutic targets for Alzheimer's disease.[1] Furthermore, derivatives have demonstrated antimicrobial activity.[1]

The synthesis is conceptually straightforward, proceeding through a two-step pathway: the formation of an N-substituted phthalimide alcohol followed by its phosphorylation. However, mastery of this synthesis requires careful attention to reaction conditions and purification techniques to ensure high yield and purity.

Overall Synthesis Pathway

The synthesis of this compound is achieved in two primary stages, starting from readily available commercial reagents.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of the Precursor, N-(2-hydroxyethyl)phthalimide

The initial step involves the formation of the alcohol precursor, N-(2-hydroxyethyl)phthalimide. Several effective methods exist, with the choice often depending on available equipment and desired scale.

Method A: Direct Condensation of Phthalic Anhydride and Ethanolamine

This is a direct and often high-yielding approach that involves the condensation reaction between phthalic anhydride and ethanolamine.

Causality Behind Experimental Choices:

-

Solvent: Toluene is an excellent choice as it forms an azeotrope with water, facilitating the removal of the water byproduct of the condensation reaction and driving the equilibrium towards the product.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalic anhydride (1 equivalent) and ethanolamine (1 equivalent).

-

Solvent Addition: Add a sufficient volume of toluene to ensure adequate stirring of the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for approximately 36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted phthalic anhydride, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-(2-hydroxyethyl)phthalimide can be purified by recrystallization from a suitable solvent system such as a mixture of dichloromethane and n-hexane to yield colorless crystals.[2]

Method B: Gabriel Synthesis Approach

An alternative and widely used method is a variation of the Gabriel synthesis, which involves the reaction of potassium phthalimide with a suitable 2-haloethanol.

Causality Behind Experimental Choices:

-

Potassium Phthalimide: The use of the potassium salt of phthalimide enhances the nucleophilicity of the nitrogen atom, facilitating the nucleophilic substitution reaction.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for S(_N)2 reactions as it can solvate the cation (K

) while leaving the nucleophile (phthalimide anion) relatively free to attack the electrophilic carbon of the 2-haloethanol. -

Temperature: Heating to 90°C provides sufficient energy to overcome the activation barrier for the reaction without promoting significant side reactions.[3]

Experimental Protocol:

-

Reaction Setup: To a solution of potassium phthalimide (1 equivalent) in DMF, add 2-chloroethanol (1 equivalent).

-

Reaction: Heat the reaction mixture to 90°C and stir for 12 hours.[3]

-

Work-up: After cooling, the reaction mixture is typically poured into water to precipitate the product.

-

Isolation and Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization to afford pure N-(2-hydroxyethyl)phthalimide. An isolated yield of approximately 86% has been reported for this method.[3]

Characterization of N-(2-hydroxyethyl)phthalimide:

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [NIST] |

| Molecular Weight | 191.18 g/mol | [NIST] |

| Melting Point | 127-129 °C | [NIST] |

| Appearance | White to off-white solid | |

| IR Spectrum (Mineral Oil Mull) | Characteristic peaks for O-H, C=O (imide), and aromatic C-H stretching. | [NIST] |

Part 2: Phosphorylation of N-(2-hydroxyethyl)phthalimide

This is the crucial step where the reactive dichlorophosphoryl group is introduced. The reaction is sensitive to moisture and requires anhydrous conditions.

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): This is a highly reactive phosphorylating agent. The phosphorus atom is highly electrophilic due to the presence of three electron-withdrawing chlorine atoms and one oxygen atom.

-

Triethylamine: This tertiary amine acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. The removal of HCl is essential to prevent side reactions and to drive the reaction to completion.

-

Anhydrous Conditions: Phosphorus oxychloride reacts violently with water. Therefore, the use of anhydrous solvents and a dry reaction setup is critical to prevent the decomposition of the reagent and the formation of unwanted byproducts.

-

Temperature Control: The reaction is typically initiated at 0°C to control the initial exothermic reaction between the alcohol and POCl₃. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete reaction.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(2-hydroxyethyl)phthalimide (1 equivalent) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Addition of POCl₃: Add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: The reaction mixture is then carefully poured into a beaker containing crushed ice to quench the excess POCl₃. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Washing: The combined organic layers are washed successively with cold water, a cold, dilute solution of sodium bicarbonate, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. This purification step is crucial to remove any unreacted starting material and byproducts. A yield of approximately 70-85% can be expected after purification.[1]

Experimental Workflow Diagram

Sources

An In-Depth Technical Guide to 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione. This document is designed to serve as a vital resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The unique structural features of this compound, namely the versatile phthalimide moiety and the highly reactive dichlorophosphate group, position it as a valuable intermediate for the synthesis of a diverse range of molecules, including phospholipid analogs and other biologically relevant compounds. This guide moves beyond a simple recitation of facts, offering a deeper understanding of the causality behind its synthesis and reactivity, thereby empowering researchers to effectively harness its potential in their scientific endeavors.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring a planar isoindole-1,3-dione core connected to a reactive dichlorophosphoryloxyethyl side chain. The phthalimide group provides a stable, hydrophobic scaffold, while the dichlorophosphate moiety serves as a highly electrophilic center, primed for nucleophilic attack.

Caption: Chemical structure of this compound.

| Property | Value | Source |

| CAS Number | 52198-45-5 | [1] |

| Molecular Formula | C₁₀H₈Cl₂NO₄P | [1] |

| Molecular Weight | 308.05 g/mol | [1] |

| InChI Key | JQAGSZKTCJBFCO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCOP(=O)(Cl)Cl | [1] |

| Appearance | Expected to be a solid at room temperature. | Inferred |

| Solubility | Expected to be soluble in anhydrous polar aprotic solvents like Dichloromethane, Tetrahydrofuran, and Acetonitrile. Likely to be reactive with protic solvents such as water and alcohols. | Inferred |

| Stability | The dichlorophosphate group is sensitive to moisture and will hydrolyze. The compound should be handled under anhydrous conditions. The phthalimide group is generally stable. | Inferred |

Synthesis and Purification

The synthesis of this compound is a well-established two-step process that begins with the readily available starting materials, phthalic anhydride and ethanolamine.[1]

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of N-(2-Hydroxyethyl)phthalimide

The initial step involves the condensation of phthalic anhydride with ethanolamine to form the intermediate, N-(2-hydroxyethyl)phthalimide. This reaction is typically carried out in a non-polar solvent capable of azeotropically removing the water formed during the reaction, thus driving the equilibrium towards the product.

Experimental Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phthalic anhydride (1.0 equivalent) and toluene.

-

With stirring, add ethanolamine (1.0 equivalent) dropwise to the suspension.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid product by filtration, wash with cold toluene or hexane, and dry under vacuum. The product is typically obtained as a white solid with a high yield (around 95%).[2]

Step 2: Phosphorylation of N-(2-Hydroxyethyl)phthalimide

The second and final step is the phosphorylation of the hydroxyl group of N-(2-hydroxyethyl)phthalimide using phosphorus oxychloride (POCl₃). This reaction must be performed under anhydrous conditions to prevent the hydrolysis of the highly reactive POCl₃ and the resulting dichlorophosphate product. A non-nucleophilic base, such as triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-hydroxyethyl)phthalimide (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

Purification of the final product is typically achieved by column chromatography on silica gel.[1]

Experimental Protocol:

-

Prepare a silica gel column using a non-polar solvent system, such as a mixture of ethyl acetate and hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed product to the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect the fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound, typically as a solid. Expected yields are in the range of 70-85%.[1]

Chemical Reactivity and Mechanistic Insights

The primary site of reactivity in this compound is the dichlorophosphate group. The phosphorus atom is highly electrophilic due to the presence of three electron-withdrawing groups: two chlorine atoms and one oxygen atom. This makes it highly susceptible to nucleophilic attack. The two chlorine atoms are excellent leaving groups, allowing for sequential substitution by a variety of nucleophiles.

Caption: General reaction pathway for the nucleophilic substitution of this compound.

This stepwise substitution allows for the synthesis of both symmetrical and unsymmetrical phosphate esters and phosphoramidates, making this reagent a versatile tool in organic synthesis.

Applications in Scientific Research

Phosphorylating Agent

The most significant application of this compound is as a phosphorylating agent.[1] It provides a convenient method for introducing a phosphate group onto molecules containing nucleophilic functional groups such as alcohols and amines.

-

Phosphorylation of Alcohols: Alcohols react with this compound in the presence of a base to form phosphate esters. This is particularly useful in the synthesis of biologically important phosphorylated molecules.

-

Synthesis of Phosphoramidates: Primary and secondary amines can displace the chlorine atoms to form phosphoramidate derivatives. This chemistry is relevant in the development of prodrugs, where a phosphate group can be masked to improve bioavailability.[1]

Precursor for Phospholipid Analogs

The structure of this compound makes it an ideal precursor for the synthesis of phosphatidylethanolamine and phosphatidylcholine analogs. The phthalimide group serves as a protected form of a primary amine.

Caption: Proposed synthetic route to phosphatidylethanolamine analogs.

Synthetic Strategy:

-

Coupling with Diacylglycerol: this compound can be reacted with a diacylglycerol in the presence of a suitable activating agent or base to form a protected phosphatidylethanolamine analog.

-

Deprotection: The phthalimide protecting group can then be removed using hydrazine (the Gabriel synthesis) to yield the free amino group of the phosphatidylethanolamine analog.

This strategy allows for the synthesis of a variety of phospholipid analogs with different fatty acid chains, which are invaluable tools for studying membrane biology and the roles of lipids in cellular signaling.

Potential Applications in Materials Science and Medicinal Chemistry

While less explored, the unique properties of this compound suggest potential applications in other areas:

-

Flame Retardants: The presence of both phosphorus and nitrogen may impart flame-retardant properties to polymers when incorporated as an additive.[1]

-

Coordination Chemistry: The phthalimide and phosphate oxygen atoms could potentially act as ligands for metal ions, leading to the formation of coordination complexes with interesting electronic or catalytic properties.[1]

-

Biologically Active Molecules: Isoindole-1,3-dione derivatives are known to exhibit a wide range of biological activities, including as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease research.[1] While direct biological data for the title compound is scarce, its structure suggests it could be a scaffold for the development of novel therapeutic agents.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle under an inert atmosphere to prevent decomposition due to moisture.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong acids, strong bases, and oxidizing agents.

Conclusion

This compound is a versatile and highly reactive synthetic intermediate with significant potential in organic synthesis, medicinal chemistry, and materials science. Its straightforward two-step synthesis and the predictable reactivity of its dichlorophosphate group make it an accessible and valuable tool for researchers. The ability to act as a phosphorylating agent and as a precursor for complex molecules like phospholipid analogs underscores its importance. It is our hope that this in-depth technical guide will facilitate further exploration of this compound's properties and applications, leading to new discoveries and innovations in the chemical and biological sciences.

References

-

Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

Sources

A Comprehensive Technical Guide to 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione: Synthesis, Reactivity, and Applications

This guide provides an in-depth exploration of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione, a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical identifiers, physicochemical properties, synthetic pathways, and reactivity profile, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and mechanisms described herein are grounded in established chemical principles to ensure technical accuracy and reproducibility.

Core Compound Identification

Precise identification is paramount for regulatory compliance, procurement, and unambiguous scientific communication. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 52198-45-5 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₈Cl₂NO₄P | [1] |

| Molecular Weight | 308.05 g/mol | [1] |

| InChI Key | JQAGSZKTCJBFCO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCOP(=O)(Cl)Cl | [1] |

Physicochemical and Structural Characteristics

The molecule's functionality is derived from its distinct structural components: an isoindole-1,3-dione (also known as a phthalimide) core and a dichlorophosphoryloxyethyl side chain.[1]

-

Isoindole-1,3-dione Core : This bicyclic system is planar and aromatic, providing a rigid scaffold. The imide group is a key feature in many biologically active compounds, including analgesics, anti-inflammatories, and cholinesterase inhibitors.[2][3] The phthalimide structure itself is a foundational element in the synthesis of many pharmaceuticals and agrochemicals.[2][3]

-

Dichlorophosphoryloxyethyl Chain : This substituent imparts high reactivity to the molecule. The phosphorus atom is highly electrophilic due to the presence of two electron-withdrawing chlorine atoms and an oxygen atom. This makes the -POCl₂ group an excellent phosphorylating agent and a good leaving group for nucleophilic substitution reactions.[1]

The compound exhibits thermal stability, with a decomposition temperature reported to be above 200°C.[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a reliable two-step process.[1] This pathway is efficient and utilizes common laboratory reagents.

Step 1: Formation of N-(2-hydroxyethyl)phthalimide The initial step involves the condensation of phthalic anhydride with ethanolamine.[1] This reaction forms the stable imide ring and introduces the hydroxyethyl side chain. The choice of a non-polar solvent like toluene and reflux conditions is critical to drive the reaction to completion by removing the water byproduct, typically via a Dean-Stark apparatus.

Step 2: Phosphorylation of the Hydroxyl Group The terminal hydroxyl group of N-(2-hydroxyethyl)phthalimide is then phosphorylated using phosphorus oxychloride (POCl₃).[1] This reaction must be conducted under anhydrous conditions, as POCl₃ readily hydrolyzes. A non-nucleophilic base, such as triethylamine, is essential to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing unwanted side reactions and driving the equilibrium towards the product.[1] The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction before being allowed to proceed at room temperature.[1]

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Causality and Self-Validation: This protocol is designed for high yield and purity. The use of anhydrous solvents is critical to prevent the hydrolysis of phosphorus oxychloride. Purification by column chromatography serves as a self-validating step to ensure the isolation of the target compound, with yield calculations confirming reaction efficiency.

Part A: Synthesis of N-(2-hydroxyethyl)phthalimide

-

Setup : To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add phthalic anhydride (1 equivalent) and toluene (approx. 5 mL per gram of anhydride).

-

Reaction : Begin stirring the suspension and add ethanolamine (1 equivalent) dropwise.

-

Reflux : Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

-

Isolation : Allow the reaction mixture to cool to room temperature. The product often crystallizes out. Collect the solid by vacuum filtration and wash with cold toluene or hexane to remove any unreacted starting material.

-

Drying : Dry the resulting white solid, N-(2-hydroxyethyl)phthalimide, under vacuum. The product can be used in the next step without further purification if high-purity starting materials were used.

Part B: Synthesis of this compound

-

Setup : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-hydroxyethyl)phthalimide (1 equivalent) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 equivalents).

-

Cooling : Cool the stirred solution to 0°C using an ice bath.

-

Addition of POCl₃ : Add phosphorus oxychloride (1.1 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture back to 0°C and slowly quench with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Final Product : The purified product should be a stable solid. A typical yield is in the range of 70-85%.[1]

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a versatile synthetic intermediate, driven by the reactivity of the dichlorophosphoryl group.[1]

-

Phosphorylating Agent : It is an effective agent for transferring the dichlorophosphoryl group to various nucleophiles, including alcohols, amines, and thiols.[1] This enables the synthesis of a wide range of organophosphate and phosphonamidate derivatives, which are classes of compounds with broad applications in medicinal chemistry and materials science.

-

Heterocycle Synthesis : The compound can react with reagents like sodium azide (NaN₃) in [3+2] cycloaddition reactions to form tetrazole-containing derivatives.[1]

-

Materials Science : Due to its thermal stability and π-conjugated system, it has potential as a polymer additive to enhance flame retardancy in materials like polyesters.[1] It can also act as a ligand in coordination chemistry.[1]

Caption: Reactivity profile with various nucleophiles.

Relevance in Medicinal Chemistry and Drug Discovery

While specific biological activity for this compound is not extensively documented in the provided search results, the isoindole-1,3-dione scaffold is of profound importance in drug development.[2][3]

-

Established Bioactivity : Derivatives of isoindole-1,3-dione are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antibacterial, and antifungal properties.[2]

-

Anti-Cancer Applications : Certain derivatives have shown antiproliferative activity against human cancer cell lines by arresting the cell cycle and inducing apoptosis.[4]

-

Neurodegenerative Diseases : The phthalimide ring is a key component in molecules designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[2][5] Research has shown that modifying the linker between the phthalimide core and other functional groups can tune the inhibitory activity against these enzymes.[5]

-

PROTACs : The isoindole-1,3-dione structure is related to thalidomide and its analogs (lenalidomide, pomalidomide), which are famous for their immunomodulatory effects and for being ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[3][6] This makes the scaffold a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in drug discovery for targeted protein degradation.[6]

Therefore, this compound serves as a valuable building block for creating novel phosphorylated derivatives of biologically active isoindole-1,3-diones, potentially leading to new therapeutic agents.

Conclusion

This compound is a highly reactive and synthetically valuable compound. Its straightforward two-step synthesis and the electrophilic nature of its dichlorophosphoryl group make it an important intermediate for introducing the phosphate moiety onto other molecules. For researchers in organic synthesis, medicinal chemistry, and materials science, this compound offers a reliable tool for creating diverse and complex molecular architectures with potential applications ranging from novel therapeutics to advanced materials.

References

- Vulcanchem. This compound.

- Gaba, M., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health.

- Sigma-Aldrich. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-(4-piperidinyloxy) hydrochloride.

- Al-Nour, H. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate.

- Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.

- PubChem. 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione.

- Pharmaffiliates. 2-(2-Hydroxyethyl)isoindoline-1,3-dione. CAS No: 3891-07-4.

- Bajda, M., et al. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.

- PubChem. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione.

- BLDpharm. 2-(2-Hydroxyethyl)isoindoline-1,3-dione. CAS: 3891-07-4.

- Kumar, A., et al. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.

- ResearchGate. Reported isoindoline-1,3-dione derivatives.

- Google Patents. Processes for preparing isoindoline-1,3-dione compounds. US9133161B2.

Sources

- 1. This compound (52198-45-5) for sale [vulcanchem.com]

- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-(4-piperidinyloxy) hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione as a Phosphorylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorylation is a cornerstone of biological regulation and a critical transformation in synthetic organic chemistry. The targeted introduction of phosphate moieties can modulate the biological activity, solubility, and pharmacokinetic properties of therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, reactivity, and proposed mechanism of action of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione, a versatile phosphorylating agent. We will delve into the intricacies of its reactivity with various nucleophiles, explore the potential role of its constituent functional groups in the reaction mechanism, and provide practical insights for its application in research and drug development.

Introduction: The Significance of Phosphorylation

Phosphorylation, the addition of a phosphoryl group (PO₃²⁻) to a molecule, is a ubiquitous post-translational modification in biological systems, governing protein function, signal transduction, and energy metabolism.[1] In the realm of medicinal chemistry and drug development, phosphorylation is a powerful tool for prodrug strategies, enhancing the aqueous solubility and bioavailability of parent drug molecules. The resulting phosphate esters are often readily cleaved in vivo by phosphatases to release the active therapeutic agent.

The efficacy of a phosphorylating agent is determined by its reactivity, selectivity, and ease of handling. This compound has emerged as a valuable reagent in this context, offering a reactive dichlorophosphoryl group for the efficient phosphorylation of a range of nucleophiles. This guide aims to provide a detailed understanding of its underlying mechanism of action.

Molecular Architecture and Synthesis

The structure of this compound combines a reactive phosphorylating moiety with a stable phthalimide protecting group.

| Property | Value |

| Molecular Formula | C₁₀H₈Cl₂NO₄P |

| Molecular Weight | 308.05 g/mol |

| CAS Number | 52198-45-5 |

The synthesis of this reagent is a straightforward two-step process.[2]

Step 1: Formation of N-(2-hydroxyethyl)phthalimide

Ethanolamine is reacted with phthalic anhydride, typically under reflux in a solvent like toluene, to yield N-(2-hydroxyethyl)phthalimide.[2] This precursor contains the terminal hydroxyl group that will be phosphorylated.

Step 2: Phosphorylation

The hydroxyl group of N-(2-hydroxyethyl)phthalimide is then phosphorylated using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine.[2] The base serves to neutralize the hydrochloric acid generated during the reaction.

The Core Mechanism: Nucleophilic Attack on Phosphorus

The phosphorylating activity of this compound is centered on the highly electrophilic phosphorus atom of the dichlorophosphoryl group. The two chlorine atoms are excellent leaving groups, facilitating nucleophilic substitution. The general mechanism involves the attack of a nucleophile (Nu-H), such as an alcohol, amine, or thiol, on the phosphorus center.

The reaction can proceed through different pathways, primarily categorized as associative (SN2-like) or dissociative (SN1-like) mechanisms.

Associative (SN2-like) Mechanism

In an associative mechanism, the nucleophile attacks the phosphorus atom, forming a transient pentacoordinate intermediate or transition state. Subsequently, a chloride ion is expelled. This pathway is generally favored for phosphorus (V) centers and is analogous to the SN2 reaction at carbon.

Dissociative (SN1-like) Mechanism

A dissociative mechanism would involve the initial departure of a chloride ion to form a highly reactive metaphosphate intermediate, which is then rapidly attacked by the nucleophile. However, the formation of such a high-energy species is generally considered less likely in these systems.

Based on studies of similar phosphorodichloridates, the mechanism is most likely to be associative, proceeding through a pentacoordinate transition state. The precise nature of this transition state (whether it is more associative or dissociative in character) can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Role of the Phthalimide Moiety: More Than Just a Protecting Group?

The phthalimide group serves as a robust protecting group, preventing unwanted reactions at the nitrogen atom. Its bulky nature may also impart some steric influence on the approach of the nucleophile. Furthermore, the electron-withdrawing character of the two carbonyl groups in the phthalimide structure can inductively affect the electron density at the phosphorus center, potentially enhancing its electrophilicity.

A pertinent question is whether the phthalimide group actively participates in the phosphorylation reaction through neighboring group participation. One could envision a scenario where one of the carbonyl oxygens of the phthalimide group transiently interacts with the phosphorus center, influencing the stereochemical outcome or reaction rate. While there is no direct evidence for such participation in this specific molecule, the concept of neighboring group participation is well-established in organic chemistry.[3] Further computational and experimental studies would be required to elucidate any such role.

Reactivity with Common Nucleophiles

Alcohols: Formation of Phosphate Esters

The phosphorylation of alcohols is a primary application of this reagent. The reaction typically proceeds in the presence of a non-nucleophilic base to scavenge the generated HCl. The stepwise substitution of the two chlorine atoms allows for the synthesis of both monochloro- and disubstituted phosphate esters.

Experimental Protocol: General Procedure for the Phosphorylation of an Alcohol

-

To a solution of the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add a solution of this compound (1.0 eq.) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a mild aqueous acid (e.g., 1 M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Amines: Synthesis of Phosphoramidates

Primary and secondary amines react readily with this compound to form phosphoramidates. These linkages are of significant interest in the design of prodrugs and for the synthesis of modified oligonucleotides.

Thiols: Access to Thiophosphates

Thiols can also be phosphorylated to yield thiophosphate esters. These sulfur-containing analogs of phosphates are valuable in studying the mechanisms of enzymatic phosphorylation and as components of therapeutic oligonucleotides.[4]

Stereochemical Considerations

When a chiral, non-racemic alcohol is used as the nucleophile, the stereochemical outcome of the phosphorylation is of paramount importance. In a concerted, SN2-type mechanism at the phosphorus center, an inversion of configuration at the phosphorus atom is expected. However, the stereochemistry at the chiral center of the alcohol should remain unchanged as the C-O bond is not broken.

The actual stereochemical course can be complex and may be influenced by factors such as the potential for neighboring group participation or the presence of multiple equivalents of the nucleophile, which could lead to double displacement reactions with overall retention of configuration at the phosphorus center. Detailed stereochemical studies using chiral alcohols and subsequent analysis of the diastereomeric phosphate esters are needed to definitively establish the stereochemical pathway for this reagent.

Potential Side Reactions and Limitations

Like all reactive phosphorylating agents, this compound is susceptible to hydrolysis. Therefore, all reactions must be carried out under strictly anhydrous conditions.

With diols or other polyfunctional nucleophiles, there is a possibility of forming cyclic phosphates or cross-linked products. Careful control of stoichiometry and reaction conditions is necessary to achieve selective phosphorylation.

The phthalimide protecting group is generally stable but can be cleaved under certain conditions, such as hydrazinolysis or strong basic hydrolysis.[1] This should be taken into consideration when planning multi-step synthetic sequences.

Comparison with Other Phosphorylating Agents

A variety of reagents are available for phosphorylation, each with its own advantages and disadvantages.

| Reagent Class | Advantages | Disadvantages |

| Phosphorodichloridates | High reactivity, readily available. | Sensitive to moisture, can lead to over-phosphorylation. |

| Phosphoramidites | Milder reactivity, widely used in oligonucleotide synthesis.[5] | Requires an oxidation step to form the phosphate. |

| H-Phosphonates | Stable precursors, activated in situ. | Requires an oxidation step. |

| Carbodiimide-based methods | Useful for forming phosphate esters from phosphoric acid and alcohols. | Can be prone to side reactions. |

This compound offers a balance of high reactivity with the convenience of a protected "handle" (the phthalimide group), which can be useful for purification or further functionalization.

Conclusion and Future Directions

This compound is a potent and versatile phosphorylating agent with broad applicability in organic synthesis and medicinal chemistry. Its reactivity is governed by the electrophilic nature of the dichlorophosphoryl group, which readily undergoes nucleophilic substitution with a variety of nucleophiles. While the general mechanistic framework is understood to be an associative process, further detailed studies are warranted to fully elucidate the stereochemical course of the reaction and to explore the potential for neighboring group participation by the phthalimide moiety. Such investigations, likely involving a combination of kinetic experiments, computational modeling, and stereochemical analysis, will undoubtedly provide deeper insights into the reactivity of this valuable reagent and pave the way for its even wider application in the synthesis of novel phosphorylated molecules.

References

-

Wikipedia. (2023). Phosphorylation. [Link]

-

Biolytic Lab Performance, Inc. Introduction to Oligo Oligonucleotide DNA Synthesis. [Link]

-

National Center for Biotechnology Information. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

-

National Center for Biotechnology Information. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. [Link]

-

National Center for Biotechnology Information. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

-

National Center for Biotechnology Information. Genetic encoding of phosphorylated amino acids into proteins. [Link]

-

National Center for Biotechnology Information. Stereoselective Anomeric Phosphorylation under Modified Mitsunobu Reaction Conditions. [Link]

-

ResearchGate. (PDF) Catalytic Chemoselective O-Phosphorylation of Alcohols. [Link]

-

National Center for Biotechnology Information. Bioactivation of S-(2,2-dihalo-1,1-difluoroethyl)-L-cysteines and S-(trihalovinyl)-L-cysteines by cysteine S-conjugate beta-lyase: indications for formation of both thionoacylating species and thiiranes as reactive intermediates. [Link]

-

National Center for Biotechnology Information. Computational studies reveal phosphorylation-dependent changes in the unstructured R domain of CFTR. [Link]

-

ChemRxiv. A Computational and Experimental Examination of the CID of Phosphorylated Serine. [Link]

-

ResearchGate. The Phosphoramidite Approach for Oligonucleotide Synthesis. [Link]

-

National Center for Biotechnology Information. New mixed disulfides of L-cysteine derivatives and of glutathione with diethyldithiocarbamic acid and 2-mercaptoethanesulfonic acid. [Link]

-

National Center for Biotechnology Information. Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase. [Link]

-

Twist Bioscience. A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

-

National Center for Biotechnology Information. N-Protection Dependent Phosphorylation of Dehydroamino Acids to Build Unusual Phosphono-Peptides. [Link]

-

National Center for Biotechnology Information. Protein Phosphorylation and Intermolecular Electron Transfer: A Joint Experimental and Computational Study of a Hormone Biosynthesis Pathway. [Link]

-

International Union of Crystallography. Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. [Link]

-

ResearchGate. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. [Link]

-

Lirias. Catalytic phosphorylation of alcohols for phosphate ester synthesis. [Link]

-

YouTube. Neighbouring Group Participation (Aliphatic Nucleophilic substitution) Lecture 04 (ORM). [Link]

-

National Center for Biotechnology Information. The Chemical Biology of Protein Phosphorylation. [Link]

-

Keio University. Catalytic Chemoselective O-Phosphorylation of Alcohols. [Link]

-

Royal Society of Chemistry. Double neighbouring group participation for ultrafast exchange in phthalate monoester networks. [Link]

-

National Center for Biotechnology Information. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. [Link]

-

National Center for Biotechnology Information. Phosphoester bond hydrolysis by a discrete zirconium-oxo cluster: mechanistic insights into the central role of the binuclear ZrIV–ZrIV active site. [Link]

-

National Center for Biotechnology Information. Nphos: Database and Predictor of Protein N-phosphorylation. [Link]

-

National Center for Biotechnology Information. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. [Link]

-

National Center for Biotechnology Information. Synthetic Approaches to Protein Phosphorylation. [Link]

Sources

- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic encoding of phosphorylated amino acids into proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Nphos: Database and Predictor of Protein N-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. twistbioscience.com [twistbioscience.com]

An In-Depth Technical Guide to the Solubility and Stability of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

This guide provides a comprehensive technical overview of the physicochemical properties of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione, with a primary focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with field-proven methodologies to empower users to both understand and further investigate this compound. Given the limited publicly available data on this specific molecule, this guide emphasizes the experimental frameworks necessary for its characterization.

Introduction and Physicochemical Profile

This compound is a molecule of interest due to its reactive dichlorophosphoryl group and the stable phthalimide core. This combination suggests its potential utility as a versatile intermediate in organic synthesis, particularly in the preparation of novel organophosphorus compounds and biologically active molecules.

Known Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Cl₂NO₄P | [1] |

| Molecular Weight | 308.05 g/mol | [1] |

| CAS Number | 52198-45-5 | [1] |

| Thermal Stability | Decomposition reported to be above 200°C | [1] |

The presence of the highly electrophilic dichlorophosphoryl group is a key determinant of the molecule's reactivity, making it susceptible to nucleophilic attack. The phthalimide moiety, a bulky and non-polar group, influences its solubility characteristics.

Solubility Characterization: A Methodological Approach

Precise solubility data is fundamental for the successful application of any compound in research and development. While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in public literature, its structural attributes provide a basis for predicting its solubility profile. The synthesis of this compound often involves solvents like anhydrous dichloromethane or toluene, suggesting good solubility in these and similar non-polar organic solvents.

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility, a systematic experimental approach is necessary. The following protocol outlines a robust method for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

A range of analytical grade solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, dichloromethane, toluene, dimethyl sulfoxide (DMSO))

-

Thermostatic shaker or incubator

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system for thermally stable compounds.[2]

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a known volume of each solvent in separate vials. The excess is crucial to ensure equilibrium is reached with the solid phase.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a specific temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the dissolved compound.[1][2]

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L.

-

Figure 1: Workflow for Experimental Solubility Determination.

Stability Assessment: Unveiling Degradation Pathways

The stability of this compound is a critical parameter, particularly given the reactive nature of the dichlorophosphoryl group. Forced degradation studies are essential to identify potential degradation products and understand the degradation pathways under various stress conditions.[3][4]

Forced Degradation (Stress Testing) Protocol

This protocol is designed to assess the stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress conditions, in accordance with ICH guidelines.[3]

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

General Procedure:

A solution of the compound at a known concentration (e.g., 1 mg/mL) is subjected to the following stress conditions.[3] A control sample, protected from stress, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active substance.[3]

Stress Conditions:

-

Acidic Hydrolysis:

-

Treat the compound solution with 0.1 N to 1 N hydrochloric acid.

-

Incubate at room temperature or elevated temperatures (e.g., 60°C) for a defined period.

-

Neutralize the solution before analysis.

-

-

Basic Hydrolysis:

-

Treat the compound solution with 0.1 N to 1 N sodium hydroxide.

-

Incubate at room temperature.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3-30%).

-

Store at room temperature for a defined period.

-

-

Photostability:

-

Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 70-80°C) for a specified duration.

-

Analysis:

-

Analyze the stressed samples at appropriate time points using a stability-indicating HPLC or GC method.

-

The analytical method should be capable of separating the intact compound from its degradation products. Mass spectrometry can be used for the identification of the degradants.

Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are anticipated:

-

Hydrolysis: The P-Cl bonds in the dichlorophosphoryl group are highly susceptible to hydrolysis, which would lead to the formation of the corresponding phosphonic acid and ultimately phosphoric acid derivatives, releasing hydrochloric acid as a byproduct. The ester linkage could also be susceptible to hydrolysis under strong acidic or basic conditions.

-

Thermal Degradation: At elevated temperatures, beyond its decomposition point of >200°C, the phthalimide ring system may undergo decomposition.[1] The initial stages of thermal degradation could involve the cleavage of the ethyl-phosphate linkage.

Figure 2: Predicted Major Degradation Pathways.

Conclusion

References

-

Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. Available at: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

-

Method 8141B: Organophosphorus Compounds by Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

Sources

Spectroscopic Characterization of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione: A Technical Guide

Introduction and Synthesis

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione is a molecule of interest due to its dual functionality, incorporating both a phthalimide group and a reactive dichlorophosphoryl moiety. The phthalimide core is a common structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects[1][2][3]. The dichlorophosphoryl group serves as a highly reactive site, making this compound a potentially valuable intermediate for the synthesis of various organophosphate esters, which have applications as phosphorylating agents and in the development of flame retardants[4][5].

The synthesis of this compound is typically achieved through a two-step process. The first step involves the reaction of phthalic anhydride with ethanolamine to form the precursor, N-(2-hydroxyethyl)phthalimide[4][6][7]. In the second step, the hydroxyl group of N-(2-hydroxyethyl)phthalimide is phosphorylated using phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine to scavenge the HCl byproduct[4].

Caption: Synthetic pathway of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR would provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalimide group and the methylene protons of the ethyl chain.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.0 | Multiplet | 4H | Ar-H | The four aromatic protons of the phthalimide ring are expected to appear in this region as a complex multiplet due to their symmetric environment[3][8]. |

| ~4.5-4.7 | Triplet of triplets (tt) | 2H | -O-CH ₂- | The methylene protons adjacent to the phosphate group will be deshielded and are expected to show coupling to both the adjacent methylene protons and the phosphorus atom. |

| ~4.0-4.2 | Triplet of triplets (tt) | 2H | -N-CH ₂- | The methylene protons adjacent to the nitrogen of the phthalimide group will also be deshielded and show coupling to the adjacent methylene protons and potentially a smaller long-range coupling to the phosphorus atom. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | The carbonyl carbons of the imide are highly deshielded and appear at a characteristic downfield shift[1]. |

| ~134 | Ar-C | The aromatic carbons of the phthalimide ring will appear in this region. |

| ~132 | Ar-C (quaternary) | The quaternary aromatic carbons attached to the carbonyl groups. |

| ~123 | Ar-C H | The protonated aromatic carbons. |

| ~65 | -O-C H₂- | The carbon adjacent to the phosphate group will be deshielded. |

| ~38 | -N-C H₂- | The carbon adjacent to the phthalimide nitrogen. |

Predicted ³¹P NMR Spectrum

Phosphorus-31 NMR is particularly informative for organophosphorus compounds[9][10][11][12].

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~5-10 | Singlet (proton decoupled) or Multiplet (proton coupled) | The chemical shift of the phosphorus atom in a dichlorophosphate environment is expected in this range. In a proton-coupled spectrum, this signal would be split by the adjacent methylene protons. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. An external standard (e.g., 85% H₃PO₄) is typically used for chemical shift referencing.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the phthalimide and dichlorophosphate moieties.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050-3100 | Medium | Aromatic C-H stretch | Characteristic of the C-H bonds in the benzene ring of the phthalimide group[13][14]. |

| ~2850-2960 | Medium | Aliphatic C-H stretch | Corresponding to the methylene groups of the ethyl chain. |

| ~1770 and ~1715 | Strong | C=O stretch (asymmetric and symmetric) | The two carbonyl groups of the imide ring give rise to two distinct, strong absorption bands[8][13][14][15]. |

| ~1380 | Strong | C-N stretch | The stretching vibration of the bond between the carbonyl carbon and the nitrogen atom. |

| ~1050-1100 | Strong | P-O-C stretch | Characteristic of the phosphate ester linkage. |

| ~550-600 | Strong | P-Cl stretch | The stretching vibrations of the phosphorus-chlorine bonds. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solution-state spectrum, dissolve the compound in a suitable solvent that does not have interfering absorptions in the regions of interest (e.g., CCl₄).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electrospray ionization (ESI) would be a suitable ionization technique.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of the compound is 308.05 g/mol . The mass spectrum should show a molecular ion peak or a protonated molecule [M+H]⁺ at m/z 309. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities of approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺.

-

Key Fragmentation Pathways: Organophosphate esters are known to undergo characteristic fragmentation patterns[5][16][17][18].

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the observed isotopic patterns with the theoretical patterns for chlorine-containing compounds.

Conclusion

This technical guide provides a detailed prediction and interpretation of the spectroscopic data for this compound. By leveraging the known spectral characteristics of its precursor, N-(2-hydroxyethyl)phthalimide, and the general principles of NMR, IR, and Mass Spectrometry for organophosphorus and phthalimide-containing compounds, a comprehensive analytical profile has been constructed. The provided experimental protocols offer a practical framework for researchers to acquire and validate this data. This synthesized information serves as a valuable resource for the identification, characterization, and further application of this and structurally related compounds.

References

- Koskela, H., et al. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. PubMed.

- Bravin, F., et al. (2011). Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry. PubMed.

- Bell, A. J., et al. (1997). Fragmentation and reactions of organophosphate ions produced by electrospray ionization. International Journal of Mass Spectrometry and Ion Processes.

- Vulcanchem. This compound.

- Li, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI.

- Blicharski, P., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC - NIH.

- Blicharski, P., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds.

- Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Blicharski, P., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds.

- ResearchGate. ³¹P NMR chemical shifts for various types of organophosphorus esters.

- Krishnakumar, V., & Sivasubramanian, M. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. PubMed.

- Krishnakumar, V., & Sivasubramanian, M. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide.

- Thiam, A., et al. (2022). Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis.

- Halasi, R., et al.

- Subbotina, I. R., et al.

- ChemicalBook. Phthalimide(85-41-6) IR Spectrum.

- Al-Obaidi, A. H. R., et al. (2014).

- Shcheglov, N. N., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.

- Bafus, D. A., et al. (1966). The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids.

- Oakwood Chemical. 2-(2-Hydroxyethyl)isoindoline-1,3-dione.

- Liang, Z.-P., & Li, J. (2006). 2-(2-Hydroxyethyl)isoindoline-1,3-dione.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]

- 4. This compound (52198-45-5) for sale [vulcanchem.com]

- 5. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry [mdpi.com]

- 6. 2-(2-Hydroxyethyl)isoindoline-1,3-dione [oakwoodchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. Phthalimide(85-41-6) IR Spectrum [chemicalbook.com]

- 9. Use of NMR techniques for toxic organophosphorus compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sci-Hub. Fragmentation and reactions of organophosphate ions produced by electrospray ionization / International Journal of Mass Spectrometry and Ion Processes, 1997 [sci-hub.st]

- 18. pubs.acs.org [pubs.acs.org]

"2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione" potential biological activities

An In-Depth Technical Guide to the Potential Biological Activities of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Executive Summary

This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound, this compound. This molecule possesses a unique hybrid structure, combining the well-established isoindole-1,3-dione (phthalimide) scaffold with a highly reactive dichlorophosphoryl functional group. While direct biological data on this specific compound is not extensively available, this guide synthesizes information from its constituent moieties to postulate its potential as a therapeutic agent, particularly in oncology and neuropharmacology. We will explore its chemical properties, propose key biological hypotheses, and provide detailed experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities with significant therapeutic potential.

Part 1: Chemical Profile and Rationale for Investigation

Compound Overview

This compound is a synthetic organic compound featuring two key pharmacologically relevant motifs. Its structure suggests it may act as a reactive probe or a precursor for more stable drug candidates.

| Property | Value |

| Molecular Formula | C₁₀H₈Cl₂NO₄P |

| Molecular Weight | 308.05 g/mol |

| CAS Registry Number | 52198-45-5 |

| Core Structural Features | Isoindole-1,3-dione, Dichlorophosphoryl group |

The Privileged Scaffold: Isoindole-1,3-dione

The isoindole-1,3-dione core, commonly known as the phthalimide group, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including:

-

Immunomodulatory Activity , famously exemplified by thalidomide and its analogs (lenalidomide, pomalidomide).[1]

-

Enzyme Inhibition , particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a target for Alzheimer's disease research.[9][10][11]

The versatility of this scaffold provides a strong foundation for predicting the potential bioactivity of new derivatives.

The Reactive Moiety: Dichlorophosphoryl Group

The dichlorophosphoryl group (-POCl₂) is a highly electrophilic moiety that confers significant reactivity to the parent molecule. Organophosphorus compounds are integral to medicinal chemistry, with applications ranging from antiviral to anticancer agents.[12][13][14] The key characteristic of the dichlorophosphoryl group is its ability to act as a potent phosphorylating agent .[15] This reactivity suggests that this compound may function as an irreversible covalent inhibitor , a class of drugs known for high potency and prolonged duration of action. The presence of two chlorine atoms also increases the compound's lipophilicity, potentially enhancing membrane permeability.[7]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process, which is both efficient and scalable.[15]

-

Formation of N-(2-hydroxyethyl)phthalimide: Phthalic anhydride is condensed with ethanolamine, usually under reflux in a suitable solvent like toluene, to form the intermediate alcohol.[15][16]

-

Phosphorylation: The hydroxyl group of the intermediate is then phosphorylated using phosphorus oxychloride (POCl₃) in an anhydrous solvent, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[15]

Part 2: Postulated Biological Activities and Mechanisms

The hybrid nature of this compound allows for the formulation of several compelling hypotheses regarding its biological function. The primary hypothesis is that it acts as a covalent inhibitor by phosphorylating key biological targets.

Hypothesis 1: Irreversible Kinase Inhibitor (Anticancer Potential)

Rationale: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The ATP-binding pocket of many kinases contains nucleophilic amino acid residues (e.g., Cysteine, Lysine). The highly electrophilic phosphorus atom in the dichlorophosphoryl group is susceptible to nucleophilic attack from these residues, leading to the formation of a stable, irreversible covalent bond. This would permanently inactivate the kinase. The isoindole-1,3-dione scaffold can serve as the recognition element, guiding the molecule to the kinase active site.

Proposed Mechanism:

Protocol 1: In Vitro Cytotoxicity and Selectivity Assay

Objective: To determine the compound's cytotoxic concentration (IC₅₀) against various cancer cell lines and assess its selectivity by comparing activity against non-cancerous cells.

Materials:

-

Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma). [6][7]* Non-cancerous human cell line (e.g., HaCaT keratinocytes).

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

96-well plates, DMSO, multichannel pipette, plate reader.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment (MTT):

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

-

Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

-

Selectivity Index (SI): Calculate SI = IC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells). A higher SI value indicates better cancer cell selectivity.

Data Presentation:

| Cell Line | Type | IC₅₀ (µM) | Selectivity Index (SI) |

| A549 | Lung Carcinoma | Experimental Value | SI (A549) |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | SI (MCF-7) |

| HCT-116 | Colon Carcinoma | Experimental Value | SI (HCT-116) |

| HaCaT | Non-cancerous Keratinocyte | Experimental Value | - |

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory potential of the compound against AChE.

Materials:

-

Acetylcholinesterase (from electric eel), Butyrylcholinesterase (from equine serum).

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 8.0).

-

96-well plate, microplate reader.

Methodology:

-

Reagent Preparation: Prepare solutions of enzyme, substrate (ATCI), and DTNB in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add:

-

140 µL of phosphate buffer.

-